CHEMBL298246

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

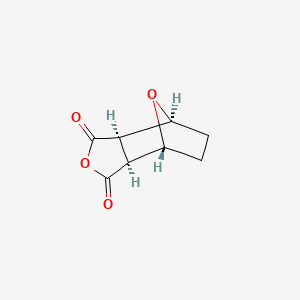

ノルトカンタリジンは、伝統的な漢方薬に含まれる有効成分であるカンタリジンから合成された化合物です。 それは強力な抗がん特性で知られており、中国では肝臓癌や胃癌などの様々な癌の治療に臨床的に使用されています 。 ノルトカンタリジンはカンタリジンの脱メチル化誘導体であり、毒性を軽減しながら治療効果を維持しています .

2. 製法

合成ルートと反応条件: ノルトカンタリジンは、カンタリジンの脱メチル化によって合成されます。 このプロセスには、水酸化ナトリウムや水酸化カリウムなどの試薬を制御された条件下で用いて、カンタリジンからメチル基を除去することが含まれます 。この反応は、通常、脱メチル化を完全に確実にするために、高温の水性またはアルコール性媒体中で行われます。

工業生産方法: ノルトカンタリジンの工業生産は、同様の合成ルートに従いますが、より大規模に行われます。このプロセスには、大容量の反応器の使用と、製品品質の一貫性を確保するための反応条件の継続的な監視が含まれます。 最終製品は、結晶化またはクロマトグラフィー技術によって精製され、所望の純度レベルを実現します .

科学的研究の応用

Norcantharidin has a wide range of scientific research applications, including:

作用機序

ノルトカンタリジンは、複数の分子標的と経路を通じてその効果を発揮します。 それは、カスパーゼ酵素を活性化し、ミトコンドリア膜電位を破壊することによってアポトーシスを誘導します 。ノルトカンタリジンはまた、様々な段階で細胞周期を阻害することによって細胞増殖を阻害します。 関与する主要なシグナル伝達経路には、細胞生存とアポトーシスを調節するPI3K/Akt/NF-κB経路があります 。 さらに、ノルトカンタリジンは、マトリックスメタロプロテアーゼと接着分子の発現を調節し、腫瘍の浸潤と転移を阻害します .

類似の化合物:

カンタリジン: ノルトカンタリジンの親化合物で、強力な抗癌活性で知られていますが、毒性が高いです。

カンタリジン二ナトリウム塩: カンタリジンの誘導体で、毒性が軽減され、水溶性が向上しています。

脱メチルカンタリジンナトリウム塩: 薬物動態特性が改善された別の誘導体

ノルトカンタリジンの独自性: ノルトカンタリジンは、カンタリジンと比較して、高い抗癌活性と軽減された毒性のバランスのとれたプロファイルを持つため、際立っています。 複数のシグナル伝達経路を標的とする能力と、併用療法での使用の可能性は、それを癌治療において貴重な化合物にしています .

生化学分析

Biochemical Properties

Norcantharidin has shown potential multi-target anticancer activities . It has been found to interact with various enzymes and proteins, playing a significant role in biochemical reactions . For instance, it has been reported to interact with matrix metalloproteinases (MMPs) and adhesion molecules .

Cellular Effects

Norcantharidin has demonstrated inhibitory effects on the proliferation of many tumor cells in vitro and in vivo . It has been used to treat hepatic cancer, gastric cancer, and leucopenia patients in China for many years . It has shown to effectively inhibit the proliferation of many tumor cells, including hepatoma HepG2, SMMC-7721, BEL-7402, gallbladder cancer GBC-SD cells, colon cancer CT26 and HT29 cells, breast cancer cells, leukemia K562 and HL-60 cells, melanoma A375 cells, and oral cancer KB cells .

Molecular Mechanism

It has been found to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of Norcantharidin vary with different dosages in animal models

準備方法

Synthetic Routes and Reaction Conditions: Norcantharidin is synthesized through the demethylation of cantharidin. The process involves the use of reagents such as sodium hydroxide or potassium hydroxide under controlled conditions to remove the methyl groups from cantharidin . The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures to ensure complete demethylation.

Industrial Production Methods: Industrial production of norcantharidin follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and continuous monitoring of reaction conditions to ensure consistent product quality. The final product is purified through crystallization or chromatography techniques to achieve the desired purity levels .

化学反応の分析

反応の種類: ノルトカンタリジンは、以下を含む様々な化学反応を受けます。

酸化: ノルトカンタリジンは酸化されて異なる誘導体を形成することができ、それらは異なる生物活性を持つ可能性があります。

還元: 還元反応はノルトカンタリジンの官能基を修飾することができ、薬理学的特性を変化させる可能性があります。

一般的な試薬と条件:

酸化: 過酸化水素や過マンガン酸カリウムなどの試薬は、酸性または塩基性条件下で一般的に使用されます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が、制御された温度下で使用されます。

主な生成物: これらの反応から生成される主な生成物には、潜在的な治療用途を持つ様々なノルトカンタリジン誘導体があります。 これらの誘導体は、抗がん、抗炎症、およびその他の薬理学的活性について評価されることがよくあります .

4. 科学研究の応用

ノルトカンタリジンは、以下を含む幅広い科学研究の応用があります。

化学: ノルトカンタリジンとその誘導体は、それらのユニークな化学的特性と、より複雑な分子のためのビルディングブロックとしての可能性について研究されています。

生物学: 研究は、ノルトカンタリジンの生物学的効果、特に様々な癌細胞株におけるアポトーシス誘導能力と細胞増殖阻害能力に焦点を当てています.

医学: ノルトカンタリジンは、肝臓癌、胃癌、結腸直腸癌などの癌を治療するために臨床的に使用されています。

産業: ノルトカンタリジンは、標的薬物送達システムの開発に使用されており、抗癌療法の有効性を高め、毒性を軽減しています.

類似化合物との比較

Cantharidin: The parent compound of norcantharidin, known for its potent anticancer activity but with higher toxicity.

Disodium Cantharidinate: A derivative of cantharidin with reduced toxicity and enhanced water solubility.

Sodium Demethylcantharidate: Another derivative with improved pharmacokinetic properties

Uniqueness of Norcantharidin: Norcantharidin stands out due to its balanced profile of high anticancer activity and reduced toxicity compared to cantharidin. Its ability to target multiple signaling pathways and its potential for use in combination therapies make it a valuable compound in cancer treatment .

特性

CAS番号 |

29745-04-8 |

|---|---|

分子式 |

C8H8O4 |

分子量 |

168.15 g/mol |

IUPAC名 |

(1R,7S)-4,10-dioxatricyclo[5.2.1.02,6]decane-3,5-dione |

InChI |

InChI=1S/C8H8O4/c9-7-5-3-1-2-4(11-3)6(5)8(10)12-7/h3-6H,1-2H2/t3-,4+,5?,6? |

InChIキー |

JAABVEXCGCXWRR-LAXKNYFCSA-N |

SMILES |

C1CC2C3C(C1O2)C(=O)OC3=O |

異性体SMILES |

C1C[C@H]2C3C([C@@H]1O2)C(=O)OC3=O |

正規SMILES |

C1CC2C3C(C1O2)C(=O)OC3=O |

外観 |

Solid powder |

ピクトグラム |

Irritant |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

4,7-epoxyisobenzofuran-1,3-dione, hexahydro-, (3a-alpha, 4beta, 7beta, 7a-alpha)- demethylcantharate norcantharidin norcantharidin, (3aalpha,4beta,7beta,7aalpha)-isomer sodium norcantharidate |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

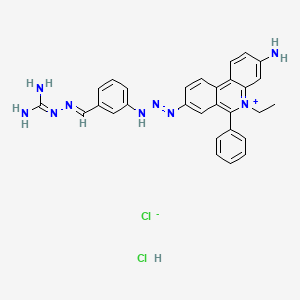

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(5-ARSONO-2-HYDROXYPHENYL)AMINO]METHANESULFINIC ACID, DISODIUM SALT](/img/structure/B1679784.png)